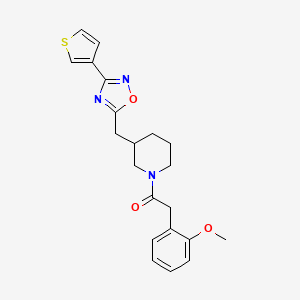
2-(2-Methoxyphenyl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(2-Methoxyphenyl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone" is a complex organic molecule that appears to be related to several research areas, including electrochemical synthesis, reactions with nucleophiles, and the synthesis of biologically active compounds. The compound contains several functional groups, such as an oxadiazole ring, a thiophene moiety, and a piperidine ring, which are common in medicinal chemistry due to their potential biological activities.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, a three-component synthesis involving malononitrile, 4-methoxybenzaldehyde, and piperidine as starting materials has been reported to yield a pyridine derivative with a piperidinyl substituent . Additionally, the electrochemical synthesis of arylthiobenzazoles has been achieved through the oxidation of a related compound, 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, in the presence of nucleophiles . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks has been confirmed using techniques such as 1H NMR, MS, and X-ray single crystal diffraction . These techniques are crucial for determining the arrangement of atoms within a molecule and confirming the identity of the synthesized compounds.
Chemical Reactions Analysis
The reactivity of related compounds has been studied, showing that certain benzo[b]thiophen dioxides can undergo ring opening to form amides when treated with piperidine . This type of reactivity might be relevant when considering the chemical behavior of the compound , as the presence of a piperidine ring could lead to similar reactions under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized to some extent. For example, the synthesis of N-substituted derivatives of oxadiazole compounds has been carried out, and the resulting compounds have been screened for antibacterial activity, showing moderate to significant activity . This suggests that the compound may also possess interesting biological properties, which could be explored further in the context of drug discovery and development.
Scientific Research Applications
Synthesis and Chemical Reactivity
The synthesis and chemical reactivity of compounds containing structures similar to 2-(2-Methoxyphenyl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone have been extensively studied. For instance, the synthesis of thiazoles and their derivatives, which share structural similarities with the given compound, has been explored for their antimicrobial activities. Such studies demonstrate the compound's versatility in generating various derivatives with potential biological activities (Wardkhan et al., 2008). Additionally, the reactivity of similar compounds with different amines, including piperidine, has been investigated, highlighting the compound's utility in creating diverse chemical entities (Buggle et al., 1978).
Pharmacological Evaluation
Pharmacological evaluations of structurally related compounds have shown significant promise in the development of new therapeutics. For example, derivatives of piperidine, akin to the compound , have been synthesized and assessed for their analgesic activities, revealing compounds with potent analgesic potency and short duration of action (Lalinde et al., 1990). This suggests the potential for developing novel pain management solutions based on the chemical framework of the compound.
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal applications of compounds structurally related to 2-(2-Methoxyphenyl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone have been a focus of several studies. For instance, novel Schiff bases synthesized from related compounds have demonstrated excellent antimicrobial activity, indicating the compound's potential as a precursor for developing new antimicrobial agents (Puthran et al., 2019).
Antiallergy and Anticonvulsant Activities
The compound's structural analogs have been evaluated for their antiallergy and anticonvulsant activities. Research has shown that certain piperidine derivatives exhibit potent antiallergy activity, suggesting the compound's relevance in allergy treatment research (Walsh et al., 1989). Furthermore, semicarbazone-based derivatives of structurally related compounds have been investigated for their anticonvulsant activities, contributing to the understanding of pharmacophoric models for anticonvulsant activity (Rajak et al., 2010).
properties
IUPAC Name |
2-(2-methoxyphenyl)-1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-26-18-7-3-2-6-16(18)12-20(25)24-9-4-5-15(13-24)11-19-22-21(23-27-19)17-8-10-28-14-17/h2-3,6-8,10,14-15H,4-5,9,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBNRIOKCSMPIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-acetyl-5-bromo-N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]-2-methylindoline-6-sulfonamide](/img/structure/B2505172.png)
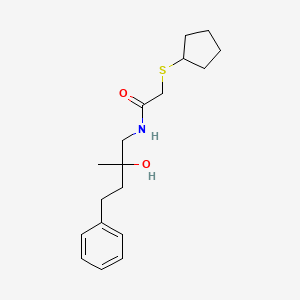
![3-chloro-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2505176.png)
![N-benzyl-N-ethyl-2-[(6-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B2505178.png)
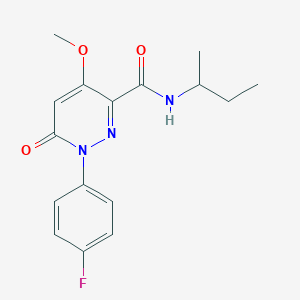
![3-Ethyl-7-[4-(2-fluorophenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2505182.png)
![2-(isopropylthio)-5-(5-methylthiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2505183.png)
![3-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2505185.png)
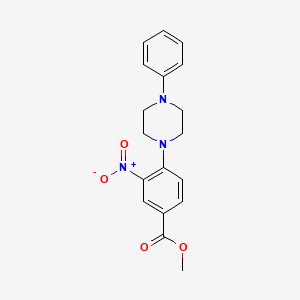
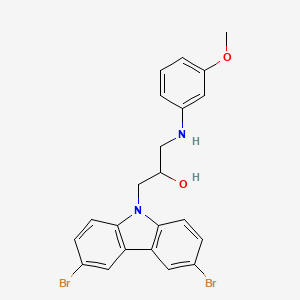
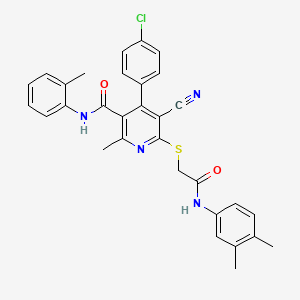
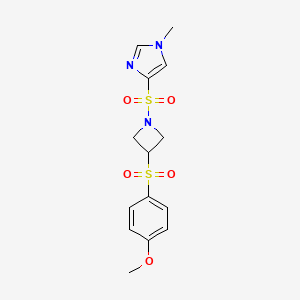
![(2R,4S)-5-(Biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic acid ethyl ester](/img/no-structure.png)
![ethyl 2-[5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate](/img/structure/B2505194.png)